molecular formula C14H10N2O B3048288 4-Phenoxyquinazoline CAS No. 16347-97-0

4-Phenoxyquinazoline

Cat. No.: B3048288
CAS No.: 16347-97-0
M. Wt: 222.24 g/mol
InChI Key: DCFAIAIIVSJFJE-UHFFFAOYSA-N
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Description

4-Phenoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as building blocks in pharmaceuticals. The structure of this compound consists of a quinazoline core with a phenoxy group attached at the fourth position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenoxyquinazoline can be synthesized using aryne chemistry. The starting materials include quinazolin-4(3H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. The reaction is carried out under mild conditions, providing high yields and broad substrate scope .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Phenoxyquinazoline undergoes various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions.

    Reduction: The quinazoline core can be reduced to form different derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

Scientific Research Applications

4-Phenoxyquinazoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxyquinoxaline
  • 2-Phenoxypyridine

Uniqueness

4-Phenoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Phenoxyquinoxaline and 2-Phenoxypyridine, this compound exhibits higher stability and broader substrate scope in synthetic applications .

Properties

IUPAC Name

4-phenoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFAIAIIVSJFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167601
Record name 4-Phenoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16347-97-0
Record name 4-Phenoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16347-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenoxyquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016347970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002695245
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PHENOXYQUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4M07V35E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to access 4-Phenoxyquinazoline derivatives?

A1: A recent study [] highlights a mild and efficient synthesis of this compound derivatives utilizing aryne chemistry. This method involves reacting readily available quinazolin-4(3H)-one with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. This approach offers an environmentally friendly alternative to traditional methods and boasts high yields and broad substrate scope.

Q2: Can 4-Phenoxyquinazolines undergo further chemical transformations?

A2: Yes, research indicates that 4-Phenoxyquinazolines can participate in various reactions. For instance, 5-Methyl-4-Phenoxyquinazoline reacts with piperidine in isooctane, demonstrating its susceptibility to nucleophilic aromatic substitution reactions []. Additionally, 4-(quinazolin-4-yloxy)benzenamine, a this compound derivative, undergoes a three-component Mannich-type reaction with aldehydes and dialkyl phosphite in the presence of [BMIM]Cl catalyst under microwave irradiation. This reaction yields α-aminophosphonates containing the this compound moiety [].

Q3: How does the structure of this compound impact its reactivity with reducing agents like lithium aluminum hydride?

A3: Studies have shown that lithium aluminum hydride can selectively reduce the quinazoline ring in this compound, yielding 4-phenoxy-1,2-dihydroquinazoline []. This selectivity suggests that the phenoxy substituent at the 4-position influences the reactivity of the quinazoline core, potentially through electronic and steric effects.

Q4: What are the potential applications of this compound derivatives?

A4: While specific applications require further investigation, the demonstrated reactivity of 4-Phenoxyquinazolines, particularly their participation in the synthesis of α-aminophosphonates [], suggests potential in medicinal chemistry and drug discovery. α-aminophosphonates are known for their diverse biological activities, making them attractive targets for pharmaceutical research. Further exploration of the structure-activity relationships within this class of compounds could lead to promising therapeutic leads.

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